Naphthalen-1-yl phenyl carbonate

Description

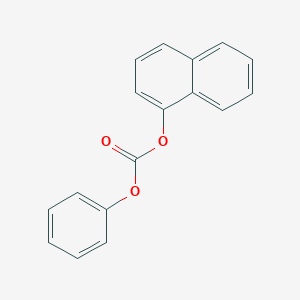

Structure

3D Structure

Propriétés

IUPAC Name |

naphthalen-1-yl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-17(19-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPURHVDOFHBPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Naphthalen 1 Yl Phenyl Carbonate

Established Synthetic Pathways for Aryl Carbonates

The synthesis of aryl carbonates, including unsymmetrical structures like naphthalen-1-yl phenyl carbonate, traditionally relies on several key chemical transformations. These methods provide the foundational knowledge for developing more targeted synthetic approaches.

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group into a molecule and are a fundamental method for synthesizing carbonates. One of the most common approaches involves the use of phosgene (B1210022) (COCl2) or its safer solid precursor, triphosgene, reacting with alcohols or phenols. wikipedia.orggoogle.com For the synthesis of an unsymmetrical diaryl carbonate, this would typically be a stepwise process.

Palladium-catalyzed carbonylation reactions have emerged as a powerful alternative, allowing for the formation of esters and amides under milder conditions. acs.orgnih.gov These reactions can utilize aryl halides or triflates as starting materials and carbon monoxide as the carbonyl source. acs.orgdatapdf.com The use of various nucleophiles, including phenols, allows for the synthesis of a diverse range of esters. organic-chemistry.org The choice of ligand is crucial in these reactions, with ligands like Xantphos showing effectiveness in the carbonylation of aryl bromides at atmospheric pressure. nih.gov

Transesterification Processes

Transesterification is a widely used method for converting one ester into another by exchanging the alkoxy or aryloxy group. masterorganicchemistry.com In the context of carbonate synthesis, a readily available carbonate, such as dimethyl carbonate or diphenyl carbonate, can react with an alcohol or phenol (B47542) to produce a new carbonate. wikipedia.orgresearchgate.net This process can be catalyzed by acids, bases, or various metal catalysts. google.comrsc.org

For the synthesis of unsymmetrical carbonates, the transesterification of a symmetric carbonate with a different alcohol or phenol is a common strategy. researchgate.netbohrium.com The reaction equilibrium can often be driven by removing a volatile alcohol byproduct. wikipedia.org Heterogeneous catalysts, such as those based on microporous materials containing Group IV metals or magnesium oxide supported on mesoporous carbon, have been developed to facilitate these reactions under milder conditions and allow for easier catalyst recovery. researchgate.netgoogle.com

Targeted Synthesis of this compound

The specific synthesis of this compound, an unsymmetrical diaryl carbonate, requires careful selection of precursors and reaction conditions to achieve the desired product with high selectivity and yield.

Precursor Selection and Reactant Stoichiometry

A direct and logical approach to synthesizing this compound involves the reaction of a naphthyl-containing precursor with a phenyl-containing carbonate precursor. A primary method is the reaction of 1-naphthol (B170400) with phenyl chloroformate . niscpr.res.inatamanchemicals.comwikipedia.org Phenyl chloroformate is a commercially available reagent that can be synthesized by the reaction of phenol with phosgene. niscpr.res.inchemicalbook.com In this reaction, 1-naphthol acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate, leading to the displacement of the chloride leaving group. The stoichiometry is typically a 1:1 molar ratio of the two reactants, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, a stepwise approach could be envisioned. For instance, 1-naphthol could first be reacted with phosgene to form 1-naphthyl chloroformate, which would then be reacted with phenol. However, the direct reaction with phenyl chloroformate is generally more straightforward.

Another potential route involves the transesterification of a carbonate with 1-naphthol. For example, reacting diphenyl carbonate with 1-naphthol could yield the desired product, though this would likely result in a mixture of products requiring separation.

Reaction Conditions and Catalytic Systems

The reaction conditions for the synthesis of this compound are crucial for maximizing yield and minimizing side reactions.

Traditional Methods: The reaction between 1-naphthol and phenyl chloroformate is typically carried out in an inert solvent in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. The reaction can often proceed at room temperature or with gentle heating.

Light-Induced Synthesis: In recent years, light-assisted organic synthesis has gained traction as a green and efficient method. Visible-light-induced synthesis of unsymmetrical organic carbonates from alcohols, methanol, and CO2 has been reported, often mediated by an organic base under ambient conditions. rsc.orgrsc.org While a specific light-induced synthesis for this compound is not explicitly detailed in the provided results, this methodology presents a promising avenue for future research, potentially offering a milder and more sustainable synthetic route. rsc.orgrsc.org

Metal Catalysts: Metal catalysts play a significant role in modern organic synthesis. For carbonate synthesis, palladium catalysts are widely used in carbonylation reactions. acs.orgacs.org For transesterification routes, catalysts based on earth-abundant metals like potassium carbonate have been shown to be effective for the transesterification of aryl esters with phenols. rsc.org Additionally, organotin-oxometalates have been investigated for the transesterification of diethyl carbonate with various alcohols, including aryl alcohols. researchgate.net The development of efficient and selective metal catalysts for the direct, one-pot synthesis of unsymmetrical diaryl carbonates from two different phenols and a carbonyl source remains an active area of research.

Green Chemistry Approaches in Organic Carbonate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for organic carbonates, aiming to reduce the use of hazardous substances and improve energy efficiency. rsc.orgacs.orgresearchgate.net

A key focus is the replacement of toxic reagents like phosgene with greener alternatives. acs.org Carbon dioxide (CO2) is an ideal C1 source as it is abundant, non-toxic, and renewable. rsc.org The direct synthesis of carbonates from CO2 and alcohols is a highly attractive but challenging goal. rsc.orgresearchgate.net

The use of greener solvents is another important aspect. Organic carbonates themselves, such as dimethyl carbonate (DMC) and propylene (B89431) carbonate (PC), are considered environmentally friendly solvents and can be used as reaction media. rsc.orgrsc.org DMC, in particular, is a versatile compound that serves as a green alternative to methyl halides and phosgene for methylation and carbonylation processes, respectively. researchgate.net

Reaction Mechanisms and Pathways Involving Naphthalen 1 Yl Phenyl Carbonate

Photochemical Reactivity Studies

The photochemistry of naphthalen-1-yl phenyl carbonate is dominated by the light-absorbing properties of the naphthalene (B1677914) chromophore. Upon absorption of UV light, the molecule is promoted to an electronically excited state, unlocking reaction pathways not accessible in the ground state. These reactions primarily involve cleavage of the C–O bonds of the carbonate linkage.

Excited State Characteristics and Energy Transfer

The absorption and fluorescence spectra of this compound are primarily determined by the naphthalen-1-yloxy group, as the naphthalene chromophore absorbs light at longer wavelengths than the phenyl group. oecd.org Upon excitation, the molecule reaches a singlet excited state (S¹). For naphthalene itself, the lowest singlet excited states (S¹, ¹Lb and S², ¹La) have been studied extensively, revealing changes in aromaticity compared to the ground state. wikipedia.org In 1-substituted naphthalenes like 1-naphthyl acetate, which is structurally analogous, the rate constants for radiative decay (fluorescence) and intersystem crossing to the triplet state (T¹) are of a similar order of magnitude. oecd.org This implies that both singlet and triplet excited states are accessible and can be involved in subsequent photochemical reactions.

Energy transfer processes are also plausible. If other molecules are present in the system, the excited naphthalenyl moiety can act as a photosensitizer, transferring its energy to an acceptor molecule. This process is fundamental in photoredox catalysis where a photocatalyst absorbs light and initiates a reaction via energy or electron transfer. chemrxiv.org

Homolytic Cleavage and Radical Pair Intermediates

A primary photochemical pathway for aryl esters and carbonates is the photo-Fries rearrangement, which proceeds via a radical mechanism. wikipedia.orgsigmaaldrich.com Upon excitation, this compound can undergo homolytic cleavage of one of the aryl-oxygen bonds (C–O). This cleavage generates a radical pair, which is held in close proximity by the surrounding solvent cage.

Two modes of cleavage are possible:

Cleavage of the Naphthyl–Oxygen Bond: This produces a naphthalen-1-oxy radical and a phenoxycarbonyl radical.

Cleavage of the Phenyl–Oxygen Bond: This results in a phenoxy radical and a naphthalen-1-oxycarbonyl radical.

These radical pairs can then undergo several reactions:

Decarbonylation/Decarboxylation: The aryloxycarbonyl radicals can lose carbon monoxide (CO) or carbon dioxide (CO₂), respectively, to form other radical species.

In-Cage Recombination: The radical pair can recombine to form hydroxyaryl ketones. For example, the naphthalen-1-oxy radical and phenoxycarbonyl radical can recombine at the ortho or para position of the naphthalene ring, leading to the formation of 2-acyl-1-naphthol or 4-acyl-1-naphthol derivatives after tautomerization. This is the classic photo-Fries rearrangement product. wikipedia.orgsigmaaldrich.com Studies on 1-naphthyl esters have shown that the efficiency and regioselectivity of this recombination are highly dependent on the reaction medium, such as solvent viscosity and polymer matrices. rsc.org

Escape from Solvent Cage: The radicals can diffuse out of the solvent cage and react with other molecules or abstract hydrogen atoms from the solvent, leading to the formation of 1-naphthol (B170400) and phenol (B47542).

Electron Transfer Processes and Ion Pair Formation

Photoinduced electron transfer (PET) is another potential reaction pathway for the excited this compound. The excited naphthalene chromophore can act as either an electron donor or acceptor, depending on the other species present in the reaction mixture. mdpi.com For instance, in the presence of an electron acceptor, the excited carbonate could donate an electron to form a radical cation and an acceptor radical anion.

Conversely, in the presence of an electron donor, the excited naphthalene moiety could accept an electron to form a radical anion. Irradiation of related naphthalenedicarbonitrile compounds in the presence of electron donors leads to the formation of radical ion pairs, which subsequently react. nih.gov Cleavage of the resulting radical ion of this compound would produce an ion pair, such as a naphthalen-1-oxy anion and a phenoxycarbonyl radical, or a phenoxide anion and a naphthalen-1-oxycarbonyl radical. These ionic intermediates would then undergo different reaction pathways compared to the radical pairs.

Decarboxylation Mechanisms

Photochemical decarboxylation (loss of CO₂) is a known reaction for certain classes of molecules, often proceeding through radical intermediates. researchgate.netrsc.org For this compound, decarboxylation would likely follow the initial homolytic cleavage. For example, if a naphthalen-1-oxycarbonyl radical is formed, it could subsequently lose a molecule of CO₂ to generate a naphthyl radical.

The resulting aryl radicals (naphthyl or phenyl) are highly reactive species that can abstract hydrogen atoms or participate in other radical reactions. The stability of the aryl carboxyl radical intermediate is a key factor in this process; these intermediates are less stable and decarboxylate more slowly than their alkyl counterparts, making this pathway challenging. chemrxiv.org

Thermal Decomposition Pathways and Solvolysis Reactions

When subjected to heat or dissolved in a reactive solvent, this compound can undergo decomposition and solvolysis. These reactions typically require higher energy input than photochemical processes and proceed through different mechanisms.

The thermal decomposition of the closely related diphenyl carbonate has been studied in both gas and condensed phases. At temperatures between 360-500°C, it decomposes to yield a mixture of products. rsc.org The proposed mechanism involves an initial intramolecular rearrangement to form 2-phenoxybenzoic acid, which then undergoes subsequent competing reactions. rsc.org

Table 1: Products from the Gas-Phase Thermal Decomposition of Diphenyl Carbonate at 360-500°C rsc.org

| Product | Formula |

| Carbon Dioxide | CO₂ |

| Phenol | C₆H₅OH |

| Diphenyl Ether | (C₆H₅)₂O |

| Dibenzofuran | C₁₂H₈O |

| Xanthone | C₁₃H₈O₂ |

By analogy, the thermal decomposition of this compound would be expected to produce carbon dioxide, 1-naphthol, phenol, and various ethers and rearranged products.

Solvolysis is a reaction where the solvent also acts as the nucleophile. libretexts.org In the presence of water, diaryl carbonates undergo hydrolysis. Diphenyl carbonate hydrolyzes to form phenol and carbon dioxide, with a reported half-life of 39.9 hours at 25°C and pH 7. oecd.org The solvolysis of this compound in water would similarly yield 1-naphthol, phenol, and carbonic acid (which decomposes to CO₂ and H₂O).

In the presence of other nucleophilic solvents, such as alcohols (alcoholysis) or amines (aminolysis), transesterification or carbamate (B1207046) formation occurs, respectively. The reaction with phenoxide anions (phenolysis) has been studied for several asymmetric diaryl carbonates and was found to proceed through a concerted, one-step nucleophilic substitution mechanism. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The ground-state reactivity of this compound is characterized by the electrophilicity of its carbonyl carbon and the potential for electrophilic substitution on its aromatic rings.

The carbonate group is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to the use of diaryl carbonates as phosgene (B1210022) equivalents in polymerization and organic synthesis. wikipedia.orgmdpi.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The reactivity is enhanced by the presence of good leaving groups (aryloxides). Kinetic studies on the reaction of asymmetric diaryl carbonates with phenoxide nucleophiles show that the reaction is first order in the nucleophile and that the rate is sensitive to the basicity of both the nucleophile and the leaving group. nih.gov The presence of electron-withdrawing groups on the aryl rings increases the electrophilicity of the carbonyl carbon and the stability of the corresponding aryloxide leaving group, thus accelerating the reaction. nih.gov

Table 2: Kinetic Data for the Reaction of Asymmetric Diaryl Carbonates with Phenoxide Anions nih.gov

| Carbonate | Nucleophile | Brønsted Slope (β) | Mechanism |

| 4-Methylphenyl 4-nitrophenyl carbonate | Phenoxides | 0.48 | Concerted |

| 4-Chlorophenyl 4-nitrophenyl carbonate | Phenoxides | 0.67 | Concerted |

| 4-Methylphenyl 2,4-dinitrophenyl carbonate | Phenoxides | 0.41 | Concerted |

| 4-Chlorophenyl 2,4-dinitrophenyl carbonate | Phenoxides | 0.32 | Concerted |

This data indicates that the reaction is a concerted process, and its rate is significantly influenced by the electronic properties of the substituents. For this compound, attack by a nucleophile (Nu⁻) would lead to the displacement of either a phenoxide or a naphthalen-1-oxide ion.

Regarding electrophilic reactivity, both the naphthalene and phenyl rings can undergo electrophilic aromatic substitution (EAS). The aryloxy group (-OAr) is an activating group and directs incoming electrophiles to the ortho and para positions. However, the naphthalene ring system is inherently more reactive towards electrophiles than the benzene (B151609) ring. Specifically, electrophilic attack on naphthalene preferentially occurs at the 1-position (α-position) because the resulting carbocation intermediate is better stabilized by resonance. pearson.compearson.com Therefore, electrophilic substitution on this compound is most likely to occur on the naphthalene ring, at the C4 and C5 positions.

Lack of Evidence for this compound's Role in Carbon Dioxide Fixation and Cyclic Carbonate Formation

Extensive research of scientific literature and chemical databases reveals no documented role for the chemical compound This compound in the processes of carbon dioxide (CO₂) fixation or the formation of cyclic carbonates. While the conversion of CO₂ into valuable chemicals like cyclic carbonates is a significant area of chemical research, there is currently no evidence to suggest that this compound is utilized as a catalyst, reagent, or intermediate in these specific reaction pathways.

The synthesis of cyclic carbonates typically involves the reaction of CO₂ with epoxides, a process that is often facilitated by a variety of catalysts. These catalysts can range from metal-based complexes to organocatalysts, and their role is to activate either the epoxide or the carbon dioxide molecule, or both, to promote the cycloaddition reaction. Similarly, CO₂ fixation encompasses a broader range of chemical transformations where CO₂ is incorporated into organic molecules.

Therefore, a detailed discussion on the reaction mechanisms and pathways involving this compound in CO₂ fixation and cyclic carbonate formation cannot be provided due to the absence of available scientific data.

Advanced Spectroscopic Characterization and Structural Analysis of Naphthalen 1 Yl Phenyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the elucidation of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Naphthalen-1-yl phenyl carbonate, a comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, would be instrumental in confirming its structural integrity.

Proton (¹H) NMR Spectroscopic Analysis for Structural Features

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in this compound. The aromatic protons of the naphthalene (B1677914) and phenyl rings would resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns would allow for the assignment of each proton to its position on the respective aromatic rings.

For instance, the protons on the naphthalene ring system would exhibit a complex splitting pattern due to both ortho and meta couplings. The proton at the C8 position is expected to be the most downfield-shifted proton of the naphthalene moiety due to the peri-deshielding effect of the carbonate group. The protons on the phenyl ring would likely show a simpler pattern, with ortho, meta, and para protons having distinct chemical shifts. The integration of the signals would confirm the presence of the seven protons of the naphthyl group and the five protons of the phenyl group.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

|---|---|---|---|

| 8.20 - 8.10 | m | - | Naphthyl-H |

| 7.95 - 7.85 | m | - | Naphthyl-H |

| 7.60 - 7.40 | m | - | Naphthyl-H, Phenyl-H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. In this compound, a total of 17 distinct carbon signals would be expected in the ¹³C NMR spectrum, corresponding to the ten carbons of the naphthalene ring, the six carbons of the phenyl ring, and the single carbonyl carbon of the carbonate group.

The carbonyl carbon (C=O) of the carbonate functional group is expected to resonate significantly downfield, typically in the range of 150-160 ppm. The aromatic carbons would appear in the region of 110-150 ppm. The chemical shifts of the individual aromatic carbons would be influenced by their position relative to the carbonate linkage and the other ring. The carbon atom of the naphthalene ring directly attached to the oxygen of the carbonate group (C1) would be shifted downfield compared to the other naphthyl carbons. Similarly, the ipso-carbon of the phenyl ring would also show a characteristic downfield shift.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 153.5 | C=O (Carbonate) |

| 151.0 | Phenyl-C (ipso) |

| 146.0 | Naphthyl-C1 |

| 134.5 | Naphthyl-C (quaternary) |

| 129.8 | Phenyl-CH |

| 128.0 | Naphthyl-CH |

| 126.5 | Naphthyl-CH |

| 125.8 | Phenyl-CH |

| 121.5 | Phenyl-CH |

| 120.0 | Naphthyl-CH |

| 118.0 | Naphthyl-CH |

Two-Dimensional (2D) NMR Techniques for Structural Correlation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the same aromatic ring. For example, it would show correlations between adjacent protons on the naphthalene and phenyl rings, aiding in the assignment of their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the naphthalene and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial in establishing the connectivity between the naphthalene ring, the carbonate group, and the phenyl ring. For instance, correlations between the protons on the naphthalene ring and the carbonyl carbon, as well as between the protons on the phenyl ring and the carbonyl carbon, would definitively confirm the structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its functional groups. The most prominent feature would be the strong stretching vibration of the carbonyl group (C=O) of the carbonate, which is expected to appear in the region of 1780-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the attached aromatic rings.

The C-O stretching vibrations of the carbonate group would also give rise to strong bands, typically in the 1250-1050 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed as a series of weaker bands above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would produce several bands of varying intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations would appear as strong bands in the 900-675 cm⁻¹ region, and their specific positions could provide information about the substitution pattern of the aromatic rings.

Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1760 | Strong | C=O Stretch (Carbonate) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |

| 1220 | Strong | Asymmetric C-O Stretch |

| 1080 | Strong | Symmetric C-O Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While polar functional groups like the carbonyl group give strong signals in the IR spectrum, non-polar bonds and symmetric vibrations often produce strong signals in the Raman spectrum.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings would be particularly prominent. The C=C stretching vibrations of the naphthalene and phenyl rings would be expected to show strong bands in the 1600-1500 cm⁻¹ region. The breathing modes of the aromatic rings would also be observable. The carbonyl stretch, while strong in the IR, would likely be weaker in the Raman spectrum. The C-O stretching vibrations would also be present. This complementary data from FT-Raman would aid in a more complete vibrational analysis of the molecule.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission

UV-Visible Absorption: The absorption of ultraviolet or visible radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. This process is highly dependent on the electronic structure of the molecule, particularly the presence of conjugated π-systems. This compound contains both a naphthalene ring system and a phenyl ring, both of which are known to absorb in the UV region.

The UV-Visible absorption spectrum is expected to be a composite of the electronic transitions originating from these two aromatic systems, likely with some modifications due to the carbonate linkage. Generally, extending conjugation in a molecule results in a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths researchgate.net. For comparison, naphthalene exhibits absorption maxima in cyclohexane at approximately 221 nm, 275 nm, and with a weaker band around 312 nm. The presence of the phenyl carbonate substituent on the naphthalene ring is anticipated to cause a shift in these absorption bands. For instance, 1-phenylnaphthalene has an excitation peak at 283 nm mdpi.com. Therefore, it is reasonable to predict that this compound will exhibit significant absorption in the UV-A and UV-B regions, likely with multiple absorption bands.

| Compound | Solvent | Absorption Maxima (λmax) / Excitation Peak (nm) |

| Naphthalene | Cyclohexane | ~221, 275, 312 |

| 1-Phenyl Naphthalene | Not Specified | 283 mdpi.com |

| 1,4,5,8-Tetraphenyl Naphthalene | Cyclohexane | 335 mdpi.com |

This table presents data for structurally related compounds to infer the potential absorption characteristics of this compound.

Fluorescence Emission: Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. For a molecule to be fluorescent, it must possess chromophores that can be excited by UV or visible light. The naphthalene moiety is known to be fluorescent.

The fluorescence emission of this compound would be expected to originate primarily from the naphthalene group. In cyclohexane, naphthalene has a fluorescence emission maximum at approximately 323 nm when excited at 270 nm nih.gov. The emission properties, including the quantum yield and Stokes shift (the difference between the absorption and emission maxima), will be influenced by the phenyl carbonate substituent. The substituent can affect the energy levels of the excited states and the rates of non-radiative decay processes. For example, 1-phenylnaphthalene has an emission peak at 345 nm mdpi.com. It is plausible that the fluorescence of this compound would be observed in a similar region, potentially with some solvatochromic effects, where the emission wavelength changes with the polarity of the solvent.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Stokes Shift (nm) |

| Naphthalene | Cyclohexane | 270 nih.gov | ~323 nih.gov | ~53 |

| 1-Phenyl Naphthalene | Not Specified | 283 mdpi.com | 345 mdpi.com | 62 mdpi.com |

| 1,4,5,8-Tetraphenyl Naphthalene | Cyclohexane | 335 mdpi.com | 434 mdpi.com | 99 mdpi.com |

This table provides fluorescence data for related compounds to estimate the potential emission properties of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound (C₁₇H₁₂O₃), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O). The calculated monoisotopic mass is a critical parameter for its identification.

Expected HRMS Data:

Molecular Formula: C₁₇H₁₂O₃

Calculated Monoisotopic Mass: 276.07864 Da

In an HRMS experiment, the compound would be ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting molecular ion ([M]+, [M+H]+, or [M+Na]+) would be detected. The high accuracy of the mass measurement allows for the confident assignment of the elemental composition.

Fragmentation Pattern: Mass spectrometry also provides structural information through the analysis of fragmentation patterns. While a specific experimental mass spectrum for this compound is not presented, a general fragmentation pattern can be predicted based on its structure. The carbonate ester linkage is a likely site of initial cleavage. Common fragmentation pathways for carbonate esters involve the loss of CO₂ or cleavage at the C-O bonds. For this compound, key fragmentation ions would likely include:

The naphthalen-1-yloxy radical cation or related ions.

The phenoxy radical cation or related ions.

Ions resulting from the loss of carbon dioxide.

The fragmentation of the naphthalene radical cation itself has been studied and involves the loss of H, H₂, and C₂H₂ mdpi.com. Similar fragmentation could occur from the naphthalene moiety of the parent molecule after initial cleavages. The analysis of these fragment ions by tandem mass spectrometry (MS/MS) would further corroborate the proposed structure.

| Fragment | Possible m/z | Description |

| [C₁₀H₇O]⁺ | 143.0497 | Naphthalen-1-yloxy cation |

| [C₆H₅O]⁺ | 93.0340 | Phenoxy cation |

| [C₁₀H₈]⁺˙ | 128.0626 | Naphthalene radical cation |

| [C₆H₆O]⁺˙ | 94.0419 | Phenol (B47542) radical cation |

This table presents predicted major fragment ions and their calculated exact masses that could be observed in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structural Elucidation (if applied to the compound or closely related structures)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported, analysis of closely related diaryl carbonates and substituted naphthalenes can provide significant insight into its likely solid-state conformation and intermolecular interactions.

Peri-disubstituted naphthalenes often exhibit structural distortions due to steric strain between the substituents at the 1 and 8 positions mdpi.com. While this compound is substituted at the 1-position, the principles of steric hindrance influencing conformation are still relevant. The substituent will likely be twisted out of the plane of the naphthalene ring mdpi.com.

Bond Lengths and Angles: Based on crystallographic data for other diaryl carbonates, the key bond lengths and angles within the carbonate group of this compound are expected to be consistent with established values. For example, in 1,3-phenylene bis(phenyl carbonate), the C=O bond length is approximately 1.188 Å, and the C-O single bond lengths are around 1.344 Å nih.gov. The O-C-O bond angle is typically in the range of 104-108° nih.gov.

| Parameter | Expected Value | Reference Compound |

| C=O Bond Length | ~1.18 - 1.20 Å | 1,3-Phenylene bis(phenyl carbonate) nih.gov |

| C-O Bond Length | ~1.33 - 1.35 Å | 1,3-Phenylene bis(phenyl carbonate) nih.gov |

| O-C-O Bond Angle | ~104 - 108° | Diphenyl carbonate, 1,3-Phenylene bis(phenyl carbonate) nih.gov |

| C-O-C-C Torsion Angles | Highly Variable | Diaryl carbonates nih.gov |

This table provides expected bond parameters for this compound based on data from closely related crystal structures.

Due to a lack of publicly available, specific computational and theoretical research on this compound, a detailed article with extensive data tables and in-depth analysis on this particular compound cannot be generated at this time.

While the methodologies outlined in the prompt, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are standard and powerful tools in computational chemistry for characterizing novel compounds, specific studies applying these techniques to this compound are not present in the accessible scientific literature.

The generation of scientifically accurate and verifiable content, including detailed research findings and data tables, is contingent upon the existence of foundational research. Without such studies, any attempt to create the requested article would be speculative and would not meet the required standards of accuracy and reliance on diverse, authoritative sources.

Further research in the field of computational chemistry may, in the future, include the analysis of this compound, at which point a comprehensive article based on the requested outline could be accurately constructed.

Computational and Theoretical Studies on Naphthalen 1 Yl Phenyl Carbonate

Theoretical Spectroscopic Data Prediction and Validation

Computational chemistry provides powerful tools to predict and understand the spectroscopic properties of molecules like naphthalen-1-yl phenyl carbonate. Density Functional Theory (DFT) is a cornerstone of these investigations, offering a balance between accuracy and computational cost.

Theoretical vibrational frequencies are typically calculated using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p). These calculations are performed on the optimized geometry of the molecule. The resulting frequencies correspond to the fundamental vibrational modes of the molecule and can be used to interpret experimental infrared (IR) and Raman spectra. For a molecule like this compound, key vibrational modes would include:

C=O Stretching: The carbonate group's carbonyl stretch is a strong, characteristic band.

C-O Stretching: Asymmetric and symmetric stretching of the carbonate C-O bonds.

Aromatic C-H Stretching: Vibrations of the hydrogen atoms on the naphthalene (B1677914) and phenyl rings.

Ring Vibrations: Skeletal vibrations of the aromatic rings.

A comparison between computed and experimental frequencies often requires a scaling factor to account for anharmonicity and other systematic errors in the calculations.

Table 1: Representative Computed Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on typical values for similar aromatic carbonates. Actual values would require specific calculations.

| Vibrational Mode | Expected Frequency Range (cm-1) | Description |

|---|---|---|

| C=O Stretch | 1750-1780 | Strong intensity band from the carbonate carbonyl group. |

| Aromatic C-H Stretch | 3000-3100 | Multiple weak to medium bands from the naphthalene and phenyl C-H bonds. |

| C-O-C Asymmetric Stretch | 1200-1280 | Strong intensity band associated with the carbonate ester linkages. |

| Naphthalene Ring Skeletal Vibrations | 1400-1600 | Multiple bands of varying intensity corresponding to C-C stretching within the fused rings. |

| Phenyl Ring Skeletal Vibrations | 1450-1600 | Characteristic C-C stretching vibrations within the benzene (B151609) ring. |

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These calculations predict the ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. nih.gov For this compound, one would expect distinct signals for the protons and carbons of the naphthalene and phenyl rings, as well as the carbonate carbon. The calculated shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on typical values for similar aromatic carbonates. Actual values would require specific calculations.

| Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 150-155 |

| Naphthalene Carbons | 110-150 |

| Phenyl Carbons | 120-152 |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of the lowest-lying singlet excited states, TD-DFT can predict the absorption maxima (λ_max) and the nature of the electronic transitions involved (e.g., π→π*). nih.govresearchgate.net For this compound, the electronic spectrum would be dominated by transitions within the aromatic systems. The calculations can also be performed in the presence of a solvent model, such as the Polarizable Continuum Model (PCM), to simulate solvatochromic effects. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is also instrumental in elucidating reaction mechanisms, providing insights into the formation or transformation of this compound.

Intrinsic Reaction Coordinate (IRC) calculations are performed to map out a reaction pathway and confirm that a calculated transition state (TS) smoothly connects the reactants and products. rsc.org Starting from the geometry of a transition state (which is characterized by a single imaginary frequency), the IRC calculation proceeds in both forward and reverse directions along the reaction coordinate, tracing the path of minimum energy. This confirms the intermediates and products that result from a given transition state. For instance, in the synthesis of an unsymmetrical carbonate, an IRC calculation could validate the transition state for the nucleophilic attack of an alcohol onto a carbonic acid derivative. rsc.org

Supramolecular Interactions and Crystal Packing Analysis of this compound and Related Structures

Hirshfeld Surface Analysis in Related Diaryl Carbonates

In the absence of a specific crystal structure for this compound, the analysis of other organic carbonates and aromatic compounds can serve as a valuable reference. For instance, Hirshfeld surface analysis of various crystalline compounds reveals the prevalence of H···H, H···C/C···H, and H···O/O···H interactions. nih.govresearchgate.net These interactions are crucial in determining the stability and packing of molecules in the crystalline lattice.

The following table illustrates a typical breakdown of intermolecular contacts derived from a Hirshfeld surface analysis for a representative organic molecule, highlighting the percentage contribution of each type of interaction to the total Hirshfeld surface.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 37.5 |

| H···C/C···H | 24.6 |

| H···O/O···H | 16.7 |

Note: The data in this table is representative of a related organic compound and is used to illustrate the typical intermolecular contacts. nih.gov

Crystal Packing in Analogous Diaryl Carbonates

The crystal structure of 1,3-phenylene bis(phenyl carbonate), a diaryl carbonate, offers a pertinent example of the types of interactions that likely influence the crystal packing of this compound. iucr.orgnih.gov In this related structure, the crystal packing is primarily governed by a combination of weak C—H···O interactions and offset π–π stacking interactions. iucr.orgnih.govresearchgate.net These forces organize the molecules into layers parallel to the ac plane of the unit cell. iucr.orgnih.gov

The carbonate groups in 1,3-phenylene bis(phenyl carbonate) adopt an s-cis-s-cis conformation. iucr.orgnih.govresearchgate.net The conformation of the molecule is described as a bent or 'U-shape'. researchgate.net The absence of strong hydrogen bonds is a notable feature, with the crystal cohesion being maintained by the weaker, yet collectively significant, C—H···O and π–π interactions. iucr.orgnih.gov

The crystallographic parameters for this related diaryl carbonate are summarized in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₁₄O₆ | iucr.orgnih.gov |

| C=O Bond Length (Å) | 1.188 | iucr.org |

| C—O Bond Lengths (Å) | 1.343, 1.337 | iucr.org |

| O—C—O Angle (°) | 104.85 | iucr.org |

| Torsion Angles (°) | 58.7 (2), 116.32 (15) | iucr.orgnih.govresearchgate.net |

Compound Names Table

| Systematic Name | Synonyms | CAS Number |

|---|---|---|

| This compound | Carbonic acid, 1-naphthyl phenyl ester; Phenyl-a-naphthylcarbonat | 5675-70-7 |

| 1,3-Phenylene bis(phenyl carbonate) | - | - |

| Diphenyl carbonate | Carbonic acid, diphenyl ester; Phenyl carbonate | 102-09-0 |

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Synthetic Reagent and Building Block in Complex Molecule Synthesis

Theoretically, Naphthalen-1-yl phenyl carbonate could serve as a valuable building block in the synthesis of more complex molecules. The naphthalene (B1677914) moiety is a common scaffold in various dyes, pharmaceuticals, and electronic materials. rsc.org The phenyl carbonate group, on the other hand, can act as a leaving group or a precursor for other functional groups.

However, a thorough review of scientific databases reveals a significant lack of published research specifically detailing the use of this compound as a reagent or building block in the synthesis of complex molecules. While numerous studies describe the synthesis and applications of various naphthalene derivatives nih.govmdpi.comrsc.orguoa.gr and the general reactivity of carbonates, the specific application of this compound remains an open area of investigation.

The synthesis of related compounds, such as those containing naphthalene and phenyl groups, often involves multi-step pathways. nih.govmdpi.com It is conceivable that this compound could be a precursor in such syntheses, for instance, in reactions where the carbonate acts as a protecting group or a reactive site for nucleophilic attack.

Table 1: Potential, yet Undocumented, Synthetic Applications of this compound

| Potential Reaction Type | Hypothetical Role of this compound | Potential Product Class |

| Nucleophilic Acyl Substitution | Acylating agent for amines, alcohols, or thiols | Naphthyl-containing amides, esters, or thioesters |

| Decarboxylative Cross-Coupling | Source of a naphthalenyloxy or phenoxy group | Aryl or vinyl ethers |

| Friedel-Crafts Type Reactions | Electrophilic partner with the naphthalene ring | Substituted naphthalene derivatives |

This table is based on theoretical reactivity and does not represent documented experimental findings.

Catalytic Roles and Mechanisms in Chemical Transformations (e.g., CO2 utilization)

The potential catalytic activity of this compound is another area ripe for exploration. Carbonates can sometimes participate in catalytic cycles, particularly in reactions involving carbon dioxide (CO2). Given the increasing interest in CO2 utilization as a C1 building block, the exploration of novel catalysts is a significant research frontier.

Theoretically, the carbonate moiety could be involved in carboxylation or transcarboxylation reactions. However, there is currently no specific evidence in the scientific literature to suggest that this compound has been successfully employed as a catalyst for CO2 utilization or any other chemical transformation. The stability of the carbonate group under various reaction conditions would be a critical factor in determining its suitability as a catalyst or a catalytic precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.